molecular formula C12H16O3S B7939228 3-(3,4-Dimethoxyphenyl)thiolan-3-ol

3-(3,4-Dimethoxyphenyl)thiolan-3-ol

Cat. No.: B7939228
M. Wt: 240.32 g/mol
InChI Key: IRIBRZCDKPWZGU-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound featuring a thiolane (tetrahydrothiophene) ring substituted with a hydroxyl group at the 3-position and a 3,4-dimethoxyphenyl group. The methoxy substituents on the aromatic ring contribute to its electron-donating properties, which may influence solubility, reactivity, and biological activity.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S/c1-14-10-4-3-9(7-11(10)15-2)12(13)5-6-16-8-12/h3-4,7,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIBRZCDKPWZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCSC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Curcumin Analogs with 3,4-Dimethoxyphenyl Substituents

Evidence from Molecules (2013) highlights curcumin derivatives with 3,4-dimethoxybenzylidene or 3,4-dimethoxyphenylacryloyl moieties, such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e). Key findings include:

  • Antioxidant Activity: Compound 3e exhibited strong free radical scavenging capacity, attributed to the electron-donating methoxy groups enhancing resonance stabilization of phenolic radicals .
  • Enzyme Inhibition: 3e also demonstrated potent tyrosinase inhibition (IC₅₀ = 0.8 μM), while (E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d) showed superior ACE inhibition (IC₅₀ = 5.2 μM), suggesting that hydroxylation patterns modulate target specificity .

Structural Contrast with Target Compound :

  • The hydroxyl group on the thiolane may introduce hydrogen-bonding interactions distinct from the cyclopentanone-based analogs.

3-(3,4-(Methylenedioxy)phenyl)thiolan-3-ol

CymitQuimica lists 3-(3,4-(Methylenedioxy)phenyl)thiolan-3-ol (Ref: 10-F543320), a structural analog where the two methoxy groups are replaced by a methylenedioxy ring (forming a dioxolane moiety). Key differences include:

  • No biological data is provided, but similar methylenedioxy-containing compounds (e.g., piperine analogs) are known for enhanced bioavailability .

3-(3-Methoxyphenyl)-4-methylthiolan-3-ol

This analog (CAS: 1856993-04-8) features a single methoxy group on the phenyl ring and a methyl substituent on the thiolane ring. Key comparisons:

  • Steric Hindrance : The 4-methyl group on the thiolane may introduce steric effects, altering binding to enzymatic targets like tyrosinase or ACE .

Research Implications and Gaps

  • Activity Prediction : The dimethoxy substitution in 3-(3,4-Dimethoxyphenyl)thiolan-3-ol may confer moderate antioxidant and enzyme inhibition properties, though likely less potent than conjugated curcumin analogs .
  • Synthetic Challenges : The discontinued status of methylenedioxy analogs suggests synthetic complexity or instability, warranting further investigation into scalable routes for thiolane-based derivatives .
  • Biological Studies : Targeted assays for ACE, tyrosinase, and HIV-1 protease inhibition are recommended to validate hypotheses derived from structural analogs.

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